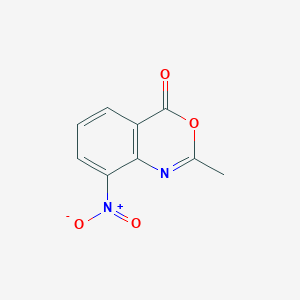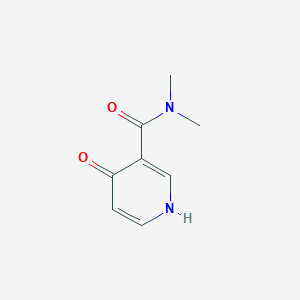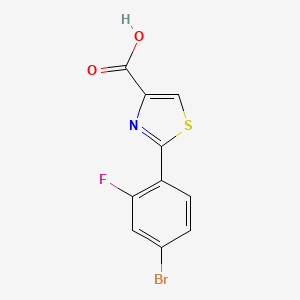
2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a carboxylic acid functional group. The presence of bromine and fluorine atoms on the phenyl ring adds to its unique chemical properties. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde. For instance, the reaction of 4-bromo-2-fluoroacetophenone with thiourea in the presence of a base such as sodium hydroxide can yield the thiazole ring.
-
Carboxylation: : The introduction of the carboxylic acid group can be achieved through a carboxylation reaction. This can be done by treating the thiazole derivative with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
-
Oxidation and Reduction: : The thiazole ring can participate in oxidation and reduction reactions. For instance, the sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
-
Coupling Reactions: : The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules by linking with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Products: Amino or alkoxy derivatives of the original compound.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl or diaryl derivatives.
科学的研究の応用
2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides or fungicides.
作用機序
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The presence of the thiazole ring and the halogenated phenyl group allows it to form strong interactions with biological targets, potentially leading to the disruption of normal cellular processes.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-2-fluorophenyl)thiazole-4-carboxylic acid
- 2-(4-Bromo-2-chlorophenyl)thiazole-4-carboxylic acid
- 2-(4-Bromo-2-methylphenyl)thiazole-4-carboxylic acid
Uniqueness
2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of both halogens can enhance its ability to interact with biological targets and may provide distinct advantages in the synthesis of complex molecules.
特性
分子式 |
C10H5BrFNO2S |
|---|---|
分子量 |
302.12 g/mol |
IUPAC名 |
2-(4-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChIキー |
WFVIDNFOBPXHAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)F)C2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


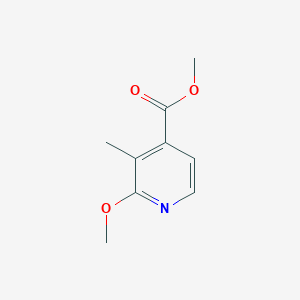
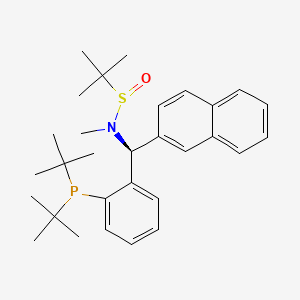
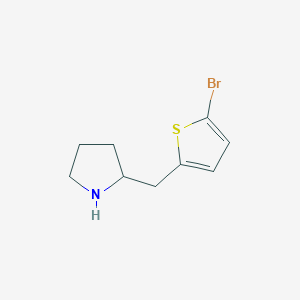
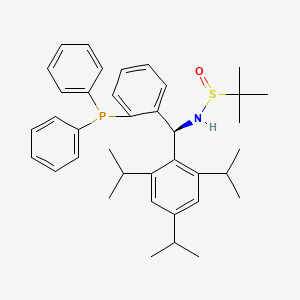
![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)
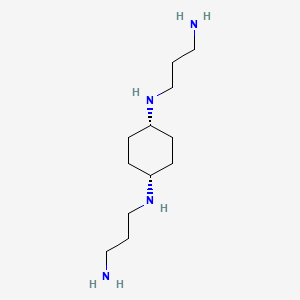
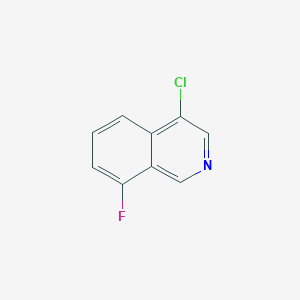

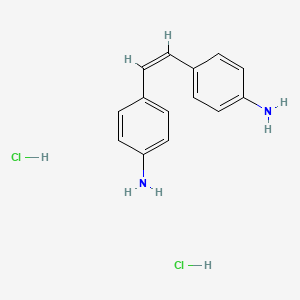
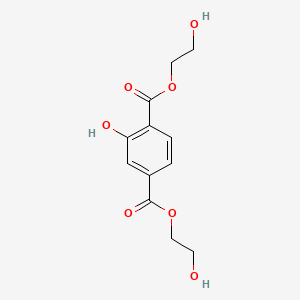
![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
